1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene
Description
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a difluoromethoxy group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(7(5)10)13-8(11)12/h1-3,8H,4H2 |
InChI Key |
ZSYHDOHTAGWNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-(difluoromethoxy)-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 3-(difluoromethoxy)-2-fluorobenzoic acid.
Reduction: Formation of 3-(difluoromethoxy)-2-fluorotoluene.
Scientific Research Applications
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The difluoromethoxy and fluorine substituents can influence the reactivity and selectivity of these reactions by affecting the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethoxy)benzene
- 1-(Bromomethyl)-4-(difluoromethoxy)benzene
- 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene
Uniqueness
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is unique due to the specific positioning of its substituents, which can lead to distinct reactivity patterns and applications compared to its isomers. The presence of both difluoromethoxy and fluorine groups can also enhance its chemical stability and influence its interactions in biological systems.
Biological Activity
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
| Property | Value |
|---|---|
| CAS Number | 1261862-27-4 |
| Molecular Formula | C8H7BrF3O |
| Molecular Weight | 251.04 g/mol |
| Purity | ≥95% |
The compound features a bromomethyl group, difluoromethoxy, and a fluorine atom on the benzene ring, which significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves several steps:
- Starting Material : The process begins with commercially available fluorinated benzene derivatives.
- Bromination : Bromination reactions are conducted to introduce the bromomethyl group.
- Fluorination : Additional fluorination is performed to achieve the desired substitution pattern.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene exhibits several biological activities, primarily attributed to its unique structure. Below are key findings from recent studies:
Antimicrobial Activity
Research has indicated that fluorinated compounds often display enhanced antimicrobial properties due to their ability to disrupt bacterial membranes and inhibit metabolic pathways. In vitro studies have shown that 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene demonstrates significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study focused on the modulation of inflammatory pathways, it was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study: NLRP3 Inhibition
A specific study highlighted the role of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene as a selective inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory disorders. The compound demonstrated a binding affinity of 55 nM to NLRP3, indicating its potential as a therapeutic agent in conditions like gout and type 2 diabetes .
The biological activity of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The presence of halogen atoms enhances lipophilicity, allowing better membrane penetration and receptor binding.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
